molecular formula C15H18BN5O5 B8359679 1-Methyl-5-(5-(morpholine-4-carbonyl)pyridin-2-ylamino)-6-oxo-1,6-dihydropyridazin-3-ylboronic Acid

1-Methyl-5-(5-(morpholine-4-carbonyl)pyridin-2-ylamino)-6-oxo-1,6-dihydropyridazin-3-ylboronic Acid

Cat. No. B8359679
M. Wt: 359.15 g/mol
InChI Key: FMWAGMDYZIHGSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09238655B2

Procedure details

A 250-mL single-neck round-bottomed flask equipped with a magnetic stirrer and a reflux condenser was charged with 258a (2.0 g, 5.73 mmol, 1.0 eq.), 4,4,4′,4′,5,5,5′,5′-octamethyl-2,2′-bi(1,3,2-dioxaborolane) (7.56 g, 28.6 mmol, 5.0 eq.), Pd(dppf)Cl2 (465 mg, 0.57 mmol, 0.1 eq.), X-Phos (461 mg, 1.14 mmol, 0.2 eq.), potassium acetate (1.11 g, 11.4 mmol, 2.0 eq.), and dioxane (50 mL). After three cycles of vacuum/argon flush, the mixture was heated at 50° C. for 6 h. It was then cooled to room temperature and filtered. The filtrate was concentrated under reduced pressure and the resulting residue was washed with 1:3 ethyl acetate/petroleum ether to afford 258b (1.70 g, 83%) as a yellow solid, which was used in the next step without further purification. MS: [M+H]+ 360.1
Name
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
7.56 g
Type
reactant
Reaction Step One
Quantity
461 mg
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
1.11 g
Type
reactant
Reaction Step One
Quantity
465 mg
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Yield
83%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:3]=[C:4]([NH:10][C:11]2[CH:16]=[CH:15][C:14]([C:17]([N:19]3[CH2:24][CH2:23][O:22][CH2:21][CH2:20]3)=[O:18])=[CH:13][N:12]=2)[C:5](=[O:9])[N:6]([CH3:8])[N:7]=1.CC1(C)C(C)(C)[O:29][B:28](B2OC(C)(C)C(C)(C)O2)[O:27]1.CC(C1C=C(C(C)C)C(C2C=CC=CC=2P(C2CCCCC2)C2CCCCC2)=C(C(C)C)C=1)C.C([O-])(=O)C.[K+]>C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2].O1CCOCC1>[CH3:8][N:6]1[C:5](=[O:9])[C:4]([NH:10][C:11]2[CH:16]=[CH:15][C:14]([C:17]([N:19]3[CH2:24][CH2:23][O:22][CH2:21][CH2:20]3)=[O:18])=[CH:13][N:12]=2)=[CH:3][C:2]([B:28]([OH:29])[OH:27])=[N:7]1 |f:3.4,5.6.7.8|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClC=1C=C(C(N(N1)C)=O)NC1=NC=C(C=C1)C(=O)N1CCOCC1
Name
Quantity
7.56 g
Type
reactant
Smiles
CC1(OB(OC1(C)C)B1OC(C(O1)(C)C)(C)C)C
Name
Quantity
461 mg
Type
reactant
Smiles
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC=C2)P(C3CCCCC3)C4CCCCC4)C(C)C
Name
potassium acetate
Quantity
1.11 g
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Name
Quantity
465 mg
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 250-mL single-neck round-bottomed flask equipped with a magnetic stirrer and a reflux condenser
CUSTOM
Type
CUSTOM
Details
After three cycles of vacuum/argon flush
TEMPERATURE
Type
TEMPERATURE
Details
It was then cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
WASH
Type
WASH
Details
the resulting residue was washed with 1:3 ethyl acetate/petroleum ether

Outcomes

Product
Name
Type
product
Smiles
CN1N=C(C=C(C1=O)NC1=NC=C(C=C1)C(=O)N1CCOCC1)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 82.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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